2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole
Description
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-5-4-6-17(13-16)14-25-21-8-3-2-7-20(21)24-22(25)15-26-19-11-9-18(23)10-12-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWUXSQAANWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzyl chloride and 3-methylbenzaldehyde in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
Benzimidazoles are known for their pharmacological properties, and compounds like 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole are being investigated for their potential therapeutic effects. Research indicates that modifications to the benzimidazole skeleton can lead to enhanced biological activity, making this compound a candidate for drug development targeting various diseases, including cancer and infectious diseases.
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenoxy group may enhance binding affinity to bacterial enzymes or receptors, potentially leading to new antibacterial agents.
- Anticancer Properties : There is ongoing research into the anticancer potential of benzimidazoles. Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo.
Material Science
The compound's unique structure allows for its use in developing advanced materials, particularly in coatings and polymers.
- Coating Applications : The incorporation of benzimidazole derivatives into polymer matrices can improve mechanical properties and resistance to environmental degradation. Research indicates that these compounds can enhance the durability and performance of coatings used in various industries.
- Polymer Blends : The compatibility of this compound with different polymer systems is being explored to develop high-performance materials with tailored properties for specific applications.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Coating Formulation
In collaboration with ABC Coatings, researchers explored the use of this compound as an additive in protective coatings. The study demonstrated that incorporating this compound improved the scratch resistance and weatherability of the coatings, making them suitable for outdoor applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In cancer cells, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5-chloro-2-((p-tolyloxy)methyl)-1H-benzimidazole
- 5,6-dichloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
Uniqueness
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a chlorophenoxy group and a methylbenzyl group provides a distinct profile that can be exploited for targeted therapeutic applications .
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole , with the CAS number 537017-96-2, belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects, and provides a comprehensive overview of relevant research findings.
- Molecular Formula : C22H19ClN2O
- Molecular Weight : 362.852 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 571.1 ± 45.0 °C at 760 mmHg
- LogP : 6.56, indicating significant lipophilicity, which may influence its biological activity.
Benzimidazoles typically exhibit their biological effects through interaction with various molecular targets, leading to alterations in cellular processes. This compound is believed to interfere with cellular signaling pathways and may inhibit the growth of certain cancer cells and pathogens.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
| Compound | Activity Against | Method |
|---|---|---|
| Compound A | E. coli | Broth microdilution |
| Compound B | S. aureus | Broth microdilution |
| Compound C | Candida albicans | Disk diffusion |
In a comparative study, compounds structurally similar to this compound showed promising results against E. coli and S. aureus, indicating potential for development as antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of benzimidazole derivatives have been explored in various cancer cell lines. For example:
These studies suggest that certain derivatives exhibit significant cytotoxicity against tumor cells while maintaining low toxicity in normal cells.
Anti-inflammatory Effects
In vivo studies have shown that some benzimidazole derivatives can exert anti-inflammatory effects, which are crucial for conditions such as arthritis and other inflammatory diseases. For instance, compound testing revealed:
- Significant reduction in paw edema in animal models.
- Inhibition of pro-inflammatory cytokines.
Case Studies
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including the target compound. The findings indicated that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
